molecular formula C23H27NO4 B6136002 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide

3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide

Cat. No. B6136002
M. Wt: 381.5 g/mol
InChI Key: BZMNLAOGZIFNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide, also known as BHMP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. BHMP belongs to the class of compounds known as amides, and its molecular formula is C24H27NO4.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide is not fully understood, but it is believed to involve the inhibition of amyloid beta peptide aggregation and the modulation of oxidative stress. 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide may also interact with various signaling pathways in the brain, leading to neuroprotective effects.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide has been shown to have various biochemical and physiological effects in scientific studies. 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide has been shown to inhibit amyloid beta peptide aggregation, reduce oxidative stress, and protect neurons from damage. 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide is that it is relatively easy to synthesize and purify. 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide also has potential therapeutic properties that make it an attractive target for further research. One of the limitations of 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide. One area of research could be to further investigate the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide and its interactions with various signaling pathways in the brain. Another area of research could be to study the effects of 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide in animal models of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, research could be conducted to optimize the synthesis method of 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide and to develop more efficient methods for purifying the compound.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide involves the reaction between 3-(1,3-benzodioxol-5-yl)-3-phenylpropanoic acid and (1-hydroxycyclohexyl)methylamine in the presence of a coupling reagent. The reaction proceeds under mild conditions and yields 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide as a white solid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide has been shown to have potential therapeutic properties in various scientific studies. One of the primary applications of 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. 3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide also has antioxidant properties, which may help to protect neurons from oxidative stress.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c25-22(24-15-23(26)11-5-2-6-12-23)14-19(17-7-3-1-4-8-17)18-9-10-20-21(13-18)28-16-27-20/h1,3-4,7-10,13,19,26H,2,5-6,11-12,14-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMNLAOGZIFNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide

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